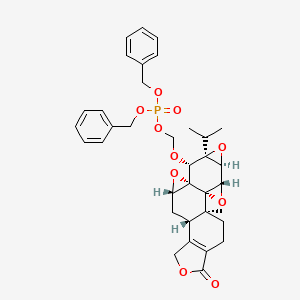![molecular formula C8H16O5S B568881 2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid CAS No. 200291-35-6](/img/structure/B568881.png)
2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid, also known as MEEE, is a chemical compound with the empirical formula C8H18O4S . It has a molecular weight of 210.29 . This compound is used in the synthesis of 2-(2-(2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)ethoxy)ethoxy)ethanol, an nitrobenzoxadiazole (NBD) analog of the anticancer agent 6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (NBDHEX) .
Chemical Reactions Analysis
The compound is used in the synthesis of an NBD analog of the anticancer agent NBDHEX . This analog is a potent glutathione S-transferase (GST) and a potential therapeutic antimelanoma agent with enhanced water solubility and antitumor efficacy when compared to NBDHEX .Physical And Chemical Properties Analysis
The compound is a liquid with a density of 1.098 g/mL at 25 °C . It has a refractive index of n20/D 1.481 .Wissenschaftliche Forschungsanwendungen
Liposome Coupling for Immunization : This compound is used in synthesizing heterobifunctional cross-linking reagents for coupling peptides to liposomes, which are vital for immunization using synthetic peptides. The introduced spacer arms are expected to provide good accessibility and lower intrinsic immunogenicity (Frisch, Boeckler, & Schuber, 1996).
Isolation of Hydroxy Mercapto Methylene : It has been used in the isolation of hydroxy mercapto methylene under cryogenic conditions via the pyrolysis of 2-ethoxy-2-thioxo-acetic acid, representing a new CH2SO species (Schauermann & Schreiner, 2022).
Metabolic Disorder Analysis : The compound has been identified in urine samples from patients with suspected metabolic disorders or those undergoing chemotherapy, suggesting its formation from exogenous precursors (Kamerling et al., 1977).
Food Contact Materials Safety Evaluation : It's used in assessing the safety of substances in food contact materials, particularly in the polymerization of fluoropolymers at high temperatures (Andon et al., 2011).
Chiral Auxiliary Compound : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, related to this compound, is explored as a chiral auxiliary for differentiating diastereomeric alcohols and amines (Majewska, 2019).
Polymer Synthesis : It's involved in the preparation of polymers like 1-[(2-Vinyloxy)ethoxy]ethyl acetate, which undergoes self-condensing cationic polymerization for the formation of novel dendritic polymers (Zhang & Ruckenstein, 1997).
Biocatalysis Research : The racemic form of a related compound, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, is used in biocatalysis research to study stereoselective hydrolysis using bacterial species (Majewska, 2015).
Biomonitoring of Industrial Solvents : Used in the biomonitoring of 2-(2-alkoxyethoxy)ethanols by analyzing urinary 2-(2-alkoxyethoxy)acetic acids in individuals exposed to these solvents (Laitinen & Pulkkinen, 2005).
Analysis of Urinary Biomarkers : It's essential in the detection and quantification of urinary biomarkers like MEAA, which indicate exposure to industrial solvents (B'hymer et al., 2003).
Testicular Effects Research : The compound is used in studying the testicular effects of various acetic acids and their metabolites in rats (Foster, Lloyd, & Blackburn, 1987).
Energy Storage Application : Modified versions of this compound enhance the compatibility and dispersion of ceramic fillers in polymer composites for high-energy storage applications (Shen et al., 2016).
Organic Synthesis Applications : It's used in the selective O-alkylation and dealkylation of flavonoids in organic synthesis (Kawamura et al., 1994).
Enzymatic Kinetic Resolution : This compound is studied for its use in the enzymatic kinetic resolution of chiral amines (Olah et al., 2018).
PNA Oligoether Conjugates Synthesis : The compound is instrumental in the synthesis of PNA oligoether conjugates, an important area in bioconjugate chemistry (Ghidini et al., 2014).
Photoresist Material Development : Used in developing two-component positive photoresists based on novel ester acetal polymers for lithographic applications (Wang, Chu, & Cheng, 2007).
Diuretic Agent Synthesis : Involved in the synthesis of a new class of diuretic agents, particularly the (diacylvinylaryloxy)acetic acids (Bicking, Holtz, Watson, & Cragoe, 1976).
Chemical Synthesis Processes : It's used in the synthesis of 3-methylpyrrole via methyl 4-methylpyrrole-2-carboxylate, demonstrating its importance in chemical synthesis methodologies (Cornforth & Du Ming-hui, 1990).
Oligopeptide Synthesis : The compound is used in the synthesis of alanine oligopeptides with solubility-enhancing blocking groups (Goodman, Rupp, & Naider, 1971).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c9-8(10)7-13-4-3-11-1-2-12-5-6-14/h14H,1-7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVCAAVSSRTKKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS)OCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781500 |
Source


|
| Record name | {2-[2-(2-Sulfanylethoxy)ethoxy]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid | |
CAS RN |
200291-35-6 |
Source


|
| Record name | {2-[2-(2-Sulfanylethoxy)ethoxy]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)



![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)

![1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea](/img/structure/B568811.png)
![4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride](/img/structure/B568812.png)
